4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H4D5NO2•HCl and a molecular weight of 192.65 .

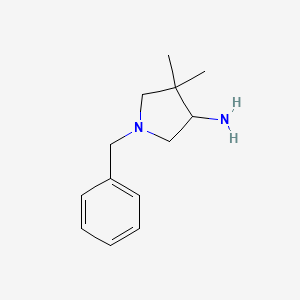

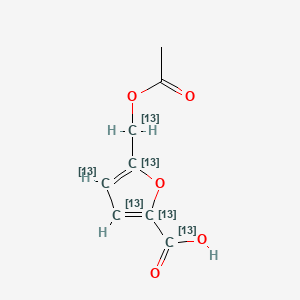

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an ethyl group at the 4-position and a carboxylic acid group at the 2-position . The ‘d5’ indicates that the molecule is deuterated, meaning it contains deuterium (D), a heavier isotope of hydrogen, instead of regular hydrogen atoms.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyridine carboxylic acids are known to undergo various reactions. For instance, they can react with water to form carboxylic acids . They can also react with alcohols to form esters and with amines to form amides .

Physical And Chemical Properties Analysis

“this compound” is an off-white solid that is soluble in DMSO, methanol, and water . Its molecular weight is 192.65 .

Direcciones Futuras

The future directions for “4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride” could involve its use in further proteomics research . As a deuterated compound, it could be particularly useful in studies involving mass spectrometry, where the presence of deuterium can provide valuable information about the structure and behavior of the molecule.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "4-Ethylpyridine-2-carboxylic acid", "Deuterium oxide", "Sodium deuteroxide", "Thionyl chloride", "Deuterium chloride gas" ], "Reaction": [ "Step 1: The starting material 4-Ethylpyridine-2-carboxylic acid is dissolved in deuterium oxide and treated with sodium deuteroxide to form the corresponding deuterated carboxylate salt.", "Step 2: Thionyl chloride is added to the reaction mixture to convert the carboxylate salt to the corresponding acid chloride.", "Step 3: Deuterium chloride gas is bubbled through the reaction mixture to form the deuterated hydrochloride salt of the desired compound, 4-Ethyl-pyridine-2-carboxylic Acid-d5 Hydrochloride.", "Step 4: The product is isolated and purified using standard techniques such as crystallization or chromatography." ] } | |

Número CAS |

1329836-38-5 |

Fórmula molecular |

C8H10ClNO2 |

Peso molecular |

192.654 |

Nombre IUPAC |

3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H/i2D2,3D,4D,5D; |

Clave InChI |

UUVIZQWGMATQNB-STCCUYJISA-N |

SMILES |

CCC1=CC(=NC=C1)C(=O)O.Cl |

Sinónimos |

4-Ethyl-2-pyridinecarboxylic Acid-d5 Hydrochloride; 4-Ethylpyridine-2-carboxylic Acid-d5 Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)